molecular formula C21H17NO2 B1616093 4-(Diphenylamino)cinnamic acid CAS No. 25069-29-8

4-(Diphenylamino)cinnamic acid

Cat. No.: B1616093
CAS No.: 25069-29-8
M. Wt: 315.4 g/mol
InChI Key: TUXUJVDBDXGHMS-DTQAZKPQSA-N
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Description

4-(Diphenylamino)cinnamic acid is an organic compound belonging to the cinnamic acid derivatives family It features a cinnamic acid backbone with a diphenylamino group attached to the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Diphenylamino)cinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where an aromatic aldehyde reacts with an aliphatic carboxylic acid in the presence of a base, such as sodium or potassium salts of the carboxylic acids . Another method is the Knoevenagel-Doebner condensation, which involves the reaction of an aromatic aldehyde with malonic acid in the presence of a base .

Industrial Production Methods: Industrial production of cinnamic acid derivatives, including this compound, often employs large-scale Perkin or Knoevenagel-Doebner reactions due to their efficiency and high yields. These methods are optimized for industrial conditions, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Diphenylamino)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives .

Scientific Research Applications

4-(Diphenylamino)cinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

4-(Diphenylamino)cinnamic acid can be compared with other cinnamic acid derivatives, such as:

The uniqueness of this compound lies in its diphenylamino group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

25069-29-8

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

(E)-3-[4-(N-phenylanilino)phenyl]prop-2-enoic acid

InChI

InChI=1S/C21H17NO2/c23-21(24)16-13-17-11-14-20(15-12-17)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16H,(H,23,24)/b16-13+

InChI Key

TUXUJVDBDXGHMS-DTQAZKPQSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)O

Key on ui other cas no.

25069-29-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

All glassware was dried in a drying oven heated to 140° C. Malonic acid was dried on a high vacuum line over P2O5 and then stored in a nitrogen purged glovebox. Pyridine (Aldrich, anhydrous, 99.8%) and piperidine were used as received and stored in the glovebox. In a 100 mL round bottom flask equipped with a stir bar, condenser and nitrogen inlet-outlet was dissolved malonic acid (2.3 g, 22.0 mmol) in 20 mL pyridine. 4-(N,N-Diphenylamino)benzaldehyde (5.0 g, 18.3 mmol) was added and addition of 20 mL pyridine was necessary to obtain a solution. Piperidine (0.18 mL, 1.8 mmol) was added and the solution was heated to reflux. After heating for 25 hours, malonic acid (0.60 g, 5.8 mmol) was added and heating was resumed for an additional 2.5 h after which time no further reaction was observed. The reaction mixture was allowed to cool to room temperature and then poured into a stirring mixture of 12 N HCl in ice water (1:5). The mixture was filtered and the solids rinsed three times with 20 mL water. The solids were collected and the crude product was purified by recrystallization from 5:3 hexanes:EtOAc at 4° C. The mother liquor was concentrated and recrystallized in a similar fashion from 7:3 hexanes:ethyl acetate. The combined crops give 3.1 g of a light brown powder. The yield was 55%.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0.18 mL
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
light brown powder
Yield
55%

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